

Synthesis Protocol for Enantiomerically Pure 9(R)-PAHSA

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Compound of Interest

Compound Name: 9(R)-Pahsa

Cat. No.: B10775860

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

9(R)-Palmitic acid-9-hydroxy-stearic acid (**9(R)-PAHSA**) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) class of lipids. These endogenous lipids have garnered significant interest due to their anti-diabetic and anti-inflammatory properties.^{[1][2][3]} The specific stereoisomer, **9(R)-PAHSA**, has been identified as the predominant form in adipose tissue and exhibits distinct biological activities.^{[1][2]} Access to enantiomerically pure **9(R)-PAHSA** is crucial for elucidating its precise physiological roles and for the development of potential therapeutics. This document provides a detailed protocol for the chemical synthesis of enantiomerically pure **9(R)-PAHSA**, based on published methods.^[1]

I. Synthesis Strategy Overview

The presented synthesis for **9(R)-PAHSA** utilizes a convergent approach, starting from the commercially available chiral building block, (R)-epichlorohydrin. This strategy ensures the high enantiomeric purity of the final product. The key steps involve:

- Synthesis of the 9(R)-hydroxystearic acid (9(R)-HSA) backbone: This is achieved through sequential Grignard reactions on (R)-epichlorohydrin to introduce the two alkyl chains of stearic acid.

- Protection of the carboxylic acid: The carboxylic acid of the newly synthesized 9(R)-HSA is protected as a methyl ester.
- Esterification: The hydroxyl group of the 9(R)-HSA methyl ester is then esterified with palmitoyl chloride.
- Deprotection: Finally, the methyl ester is hydrolyzed to yield the target molecule, **9(R)-PAHSA**.

II. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **9(R)-PAHSA** and its precursors.

Step	Product	Starting Material(s)	Key Reagents	Solvent(s)	Yield (%)	Enantiomeric Excess (ee) (%)
1a	(R)-1-chloro-2-octanol	(R)-Epichlorohydrin, Pentylmagnesium bromide	CuI	THF	~85	>99
1b	(R)-2-octyloxirane	(R)-1-chloro-2-octanol	NaH	THF	~90	>99
1c	Methyl 9(R)-hydroxystearate	(R)-2-octyloxirane, 7-(methoxycarbonyl)heptylmagnesium bromide	CuI	THF	~80	>98
2	9(R)-PAHSA methyl ester	Methyl 9(R)-hydroxystearate, Palmitoyl chloride	Pyridine, DMAP	CH ₂ Cl ₂	~95	>98
3	9(R)-PAHSA	9(R)-PAHSA methyl ester	LiOH	THF/H ₂ O	~98	>98
Overall	9(R)-PAHSA	(R)-Epichlorohydrin	~58	>98		

III. Experimental Protocols

Materials and General Methods:

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress. Column chromatography on silica gel is used for the purification of intermediates and the final product.

Step 1: Synthesis of Methyl 9(R)-hydroxystearate

This procedure involves three sub-steps to construct the 9(R)-hydroxystearic acid backbone and protect the carboxylic acid.

a. Synthesis of (R)-1-chloro-2-octanol

- To a solution of (R)-epichlorohydrin (1.0 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).
- Slowly add a solution of pentylmagnesium bromide (1.1 eq) in THF while maintaining the temperature at -20 °C.
- Stir the reaction mixture at -20 °C for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford (R)-1-chloro-2-octanol.

b. Synthesis of (R)-2-octyloxirane

- To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of (R)-1-chloro-2-octanol (1.0 eq) in anhydrous THF.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by the slow addition of water.
- Extract the aqueous layer with diethyl ether (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield (R)-2-octyloxirane. Note: The product is volatile.

c. Synthesis of Methyl 9(R)-hydroxystearate

- Prepare a Grignard reagent from methyl 7-bromoheptanoate and magnesium turnings in anhydrous THF.
- To a solution of the prepared Grignard reagent (1.1 eq) in anhydrous THF at -20 °C, add copper(I) iodide (0.1 eq).
- Slowly add a solution of (R)-2-octyloxirane (1.0 eq) in anhydrous THF while maintaining the temperature at -20 °C.
- Stir the reaction mixture at -20 °C for 2 hours and then allow it to warm to room temperature and stir for an additional 4 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford methyl 9(R)-hydroxystearate.

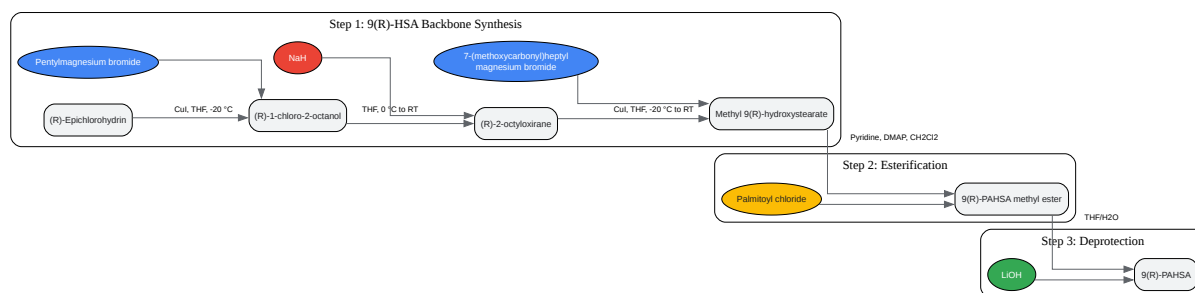
Step 2: Synthesis of **9(R)-PAHSA** methyl ester

- To a solution of methyl 9(R)-hydroxystearate (1.0 eq) in anhydrous dichloromethane (CH_2Cl_2), add pyridine (2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Cool the mixture to 0 °C and slowly add palmitoyl chloride (1.2 eq).
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Dilute the reaction mixture with CH_2Cl_2 and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **9(R)-PAHSA** methyl ester.

Step 3: Synthesis of **9(R)-PAHSA**

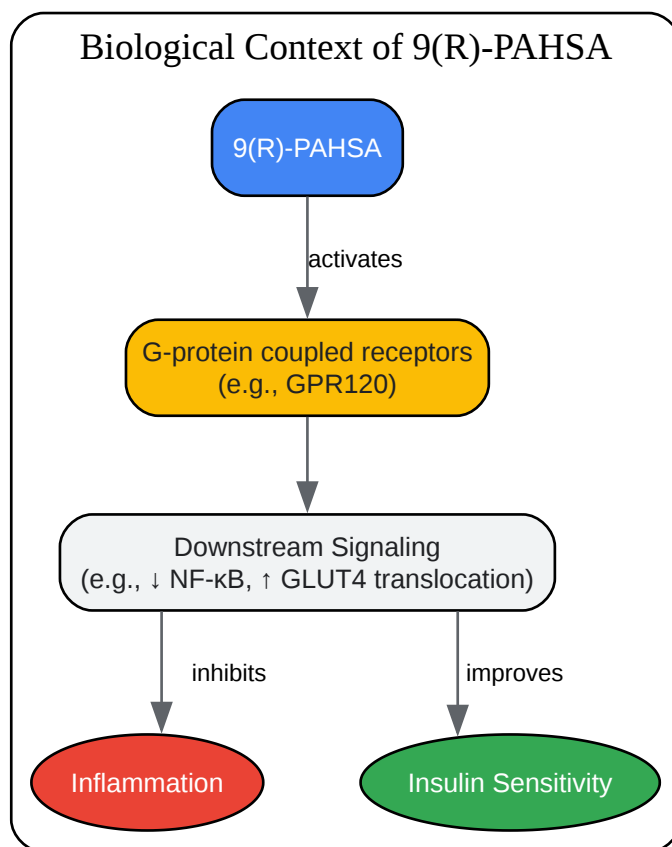
- Dissolve the **9(R)-PAHSA** methyl ester (1.0 eq) in a mixture of THF and water (4:1).
- Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 12 hours.
- Acidify the reaction mixture to pH ~2 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford enantiomerically pure **9(R)-PAHSA**.

IV. Visualizations



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Caption: Synthetic workflow for enantiomerically pure **9(R)-PAHSA**.



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Caption: Simplified signaling pathway of **9(R)-PAHSA**.

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References

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